Home > Products > Screening Compounds P49081 > JAK3 covalent inhibitor-1
JAK3 covalent inhibitor-1 -

JAK3 covalent inhibitor-1

Catalog Number: EVT-10928678
CAS Number:
Molecular Formula: C22H17FN6O2S
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JAK3 covalent inhibitor-1 is a novel compound designed to selectively inhibit Janus Kinase 3, a key enzyme involved in immune signaling pathways. The compound has gained attention due to its potential therapeutic applications in treating autoimmune diseases and certain cancers by modulating immune responses. JAK3 is particularly important in the signaling of various cytokines that regulate immune cell function, making its inhibition a promising strategy for managing inflammatory conditions.

Source

The development of JAK3 covalent inhibitor-1 is rooted in extensive research aimed at creating selective inhibitors for JAK3. This compound was synthesized as part of a broader effort to discover highly selective and potent inhibitors that can irreversibly bind to the active site of JAK3, particularly targeting the unique cysteine residue at position 909. Various studies have reported on the synthesis, structure, and biological activity of this class of compounds, highlighting their significance in drug discovery .

Classification

JAK3 covalent inhibitor-1 belongs to the class of covalent inhibitors specifically designed for Janus Kinases. These inhibitors are characterized by their ability to form irreversible bonds with specific amino acid residues within the kinase's active site, leading to prolonged inhibition of enzyme activity. This class of drugs is particularly valuable in therapeutic settings where sustained inhibition is desired.

Synthesis Analysis

Methods

The synthesis of JAK3 covalent inhibitor-1 typically involves several key steps that focus on optimizing the structural components necessary for selective binding to JAK3. The process often begins with a lead compound, such as Tofacitinib, which serves as a scaffold for further modifications.

Technical Details

  1. Starting Materials: The synthesis employs various substituted pyrimidines and piperidine derivatives.
  2. Electrophilic Warheads: These are incorporated into the structure to facilitate covalent bonding with the cysteine residue in JAK3.
  3. Reactions: Key reactions include nucleophilic substitutions and coupling reactions that allow for the introduction of functional groups that enhance selectivity and potency.
  4. Purification: Techniques such as liquid chromatography are used to purify the final product.

The detailed synthetic route has been documented in studies which outline the stepwise transformation from simple precursors to the final covalent inhibitor .

Molecular Structure Analysis

Structure

JAK3 covalent inhibitor-1 features a complex molecular structure designed to fit precisely into the active site of JAK3. The compound typically includes:

  • A central pyrimidine ring
  • A piperidine moiety
  • An electrophilic group capable of forming a covalent bond with Cys909

Data

Crystallographic studies have provided insights into the binding interactions between JAK3 and its inhibitors, revealing how structural modifications impact binding affinity and selectivity . For example, co-crystal structures have shown that successful inhibitors maintain specific interactions with key residues surrounding the active site.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the mechanism of action for JAK3 covalent inhibitor-1 is the formation of a covalent bond with the thiol group of Cys909 within the active site of JAK3. This irreversible binding effectively inhibits enzymatic activity.

Technical Details

  1. Covalent Bond Formation: The reaction typically involves nucleophilic attack by Cys909 on an electrophilic carbon in the inhibitor.
  2. Stability: Once bound, the inhibitor remains attached to JAK3, preventing substrate access and subsequent signaling.

This mechanism has been validated through various biochemical assays demonstrating that preincubation with JAK3 covalent inhibitor-1 leads to sustained inhibition even after removal from solution .

Mechanism of Action

Process

The mechanism by which JAK3 covalent inhibitor-1 exerts its effects involves several steps:

  1. Binding: The compound binds irreversibly to Cys909 in JAK3.
  2. Inhibition: This binding prevents ATP from accessing its binding site, effectively halting downstream signaling pathways associated with immune response.
  3. Biological Effects: Inhibition leads to decreased activation and proliferation of T and B lymphocytes, reducing inflammation associated with autoimmune diseases.

Data

Experimental data indicate that compounds like JAK3 covalent inhibitor-1 can significantly reduce cytokine-induced signaling pathways, demonstrating their potential efficacy in treating conditions such as rheumatoid arthritis .

Physical and Chemical Properties Analysis

Physical Properties

JAK3 covalent inhibitor-1 exhibits specific physical characteristics that contribute to its functionality:

  • Molecular Weight: Varies based on structural modifications but generally falls within a range suitable for pharmacological activity.
  • Solubility: Designed for optimal solubility in biological systems to ensure effective delivery.

Chemical Properties

The chemical properties include:

  • Stability: The compound is designed to be stable under physiological conditions while remaining reactive towards its target.
  • Reactivity: High reactivity towards thiol groups allows for effective covalent modification.

Relevant analyses often include spectroscopic techniques (such as nuclear magnetic resonance) and mass spectrometry to confirm structural integrity and purity .

Applications

Scientific Uses

JAK3 covalent inhibitor-1 has significant potential applications in various scientific fields:

  • Drug Development: As a selective inhibitor, it serves as a lead compound for developing therapies targeting autoimmune diseases like rheumatoid arthritis and psoriasis.
  • Research Tool: It provides researchers with a means to study JAK3-dependent signaling pathways and their implications in disease processes.
  • Therapeutic Applications: Given its mechanism of action, it may also be explored for use in treating certain cancers where JAK signaling plays a critical role.
Introduction to Janus Kinase 3 as a Therapeutic Target in Immune Modulation

Role of Janus Kinase 3 in Cytokine Signaling and Immune Dysregulation

Janus Kinase 3 serves as a critical signaling hub for cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin 2, interleukin 4, interleukin 7, interleukin 9, interleukin 15, and interleukin 21. These cytokines collectively govern lymphocyte proliferation, differentiation, and survival. Unlike other Janus kinase family members (Janus Kinase 1, Janus Kinase 2, Tyrosine Kinase 2), Janus Kinase 3 exhibits restricted expression primarily within hematopoietic cells, making it an attractive target for immunomodulation without broad systemic effects. Genetic ablation studies confirm its non-redundant functions: Janus Kinase 3 deficiency results in severe combined immunodeficiency in humans and murine models due to defective T-cell, B-cell, and natural killer cell development. Beyond developmental roles, dysregulated Janus Kinase 3 activity contributes to pathological immune activation, as evidenced by gain-of-function mutations driving lymphoproliferative disorders and autoimmune conditions. Janus Kinase 3 also modulates Toll-like receptor signaling pathways in innate immune cells, where its inhibition amplifies pro-inflammatory cytokine production while suppressing anti-inflammatory interleukin 10 synthesis, further implicating it in immune homeostasis [4] [5] [8].

Table 1: Janus Kinase 3-Dependent Cytokines and Immune Functions

CytokinePrimary Immune FunctionsReceptor Complex
Interleukin 2T-cell proliferation, regulatory T-cell functionγc + IL-2Rα + IL-2Rβ
Interleukin 4B-cell class switching, Th2 differentiationγc + IL-4Rα
Interleukin 7Lymphocyte development, T-cell homeostasisγc + IL-7Rα
Interleukin 15Natural killer cell maturation, memory CD8+ T-cell survivalγc + IL-15Rα
Interleukin 21Plasma cell differentiation, germinal center formationγc + IL-21Rα

Rationale for Covalent Inhibition in Janus Kinase 3-Selective Drug Design

The development of selective Janus Kinase 3 inhibitors faced significant challenges due to structural conservation within the Janus kinase adenosine triphosphate-binding pockets. A pivotal breakthrough emerged from structural analyses revealing a unique cysteine residue (Cysteine 909) in Janus Kinase 3’s catalytic domain, absent in other Janus kinase isoforms where serine occupies this position. This cysteine resides near the adenosine triphosphate-binding cleft, enabling strategic targeting by electrophilic compounds. Covalent inhibitors exploit this residue through Michael addition chemistry, forming irreversible bonds that confer sustained target occupancy and enhanced selectivity. Kinetic studies demonstrate that covalent engagement overcomes Janus Kinase 3’s high adenosine triphosphate affinity—a key limitation for reversible inhibitors—resulting in prolonged pharmacodynamic effects despite rapid systemic clearance. This approach minimizes off-target inhibition of Janus Kinase 2 (critical for erythropoietin signaling and hematopoiesis) and Janus Kinase 1 (involved in interferon responses), reducing risks of anemia and immunosuppression associated with pan-January kinase inhibitors. The covalent strategy thus represents a paradigm shift from occupancy-driven pharmacology to target-specific inactivation [1] [3] [6].

Table 2: Structural Basis for Covalent Janus Kinase 3 Selectivity

Structural FeatureJanus Kinase 3Other JAK IsoformsFunctional Consequence
Gatekeeper+7 residueCysteine 909Serine (Janus Kinase 1, Janus Kinase 2, Tyrosine Kinase 2)Electrophile susceptibility in Janus Kinase 3
ATP-binding affinity~10-fold higher than other JAKsLower affinityReduced reversible inhibitor potency
Pseudokinase domainRegulatory JH2 domainStructurally similarAllosteric effects on kinase activity

Historical Evolution of Janus Kinase 3 Inhibitors: From Pan-Janus Kinase to Covalent Selectivity

The therapeutic targeting of Janus Kinase 3 evolved through three distinct phases. First-generation inhibitors like tofacitinib exhibited nanomolar potency against Janus Kinase 3 but demonstrated comparable inhibition of Janus Kinase 1 and Janus Kinase 2 due to conserved adenosine triphosphate-binding site interactions. Though clinically effective in rheumatoid arthritis, their pan-January kinase activity correlated with dose-limiting anemia and neutropenia (Janus Kinase 2-mediated) and increased infection risk (Janus Kinase 1-mediated). Second-generation compounds pursued reversible selectivity through differential binding kinetics. Decernotinib exemplified this approach, showing 41-fold enzymatic selectivity for Janus Kinase 3 over Janus Kinase 1. However, cellular assays revealed diminished selectivity due to high intracellular adenosine triphosphate concentrations competitively displacing inhibitors. This limitation catalyzed the third-generation covalent inhibitors, designed to irreversibly engage Cysteine 909. Early prototypes like compound 9 (pyrimidine-based acrylamide) demonstrated robust cellular selectivity (>100-fold over other Janus kinases) and validated covalent targeting in co-crystallography studies. Subsequent optimization yielded clinical candidates like ritlecitinib, featuring tricyclic scaffolds with improved solubility and kinase-wide selectivity profiles. Quantitative structure-activity relationship models now guide electrophile placement and scaffold design, accelerating covalent inhibitor development [3] [4] [6].

Table 3: Evolution of Janus Kinase 3 Inhibitor Classes

Inhibitor GenerationRepresentative CompoundSelectivity ProfileKey Limitations
Pan-Janus KinaseTofacitinibJAK3 IC₅₀ = 1 nM; JAK1/JAK2 IC₅₀ < 20 nMHematologic toxicity, infection risk
Reversible SelectiveDecernotinib41-fold JAK3/JAK1 (enzymatic); <5-fold (cellular)ATP competition reduces cellular efficacy
Covalent IrreversibleCompound 9>100-fold JAK3 over JAK1/JAK2 (cellular)Potential off-target cysteine reactivity
Optimized CovalentRitlecitinib>50-fold kinome selectivityOngoing clinical validation

Properties

Product Name

JAK3 covalent inhibitor-1

IUPAC Name

N-[(1R,3S)-3-(cyanoamino)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-3-fluorobenzenesulfonamide

Molecular Formula

C22H17FN6O2S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C22H17FN6O2S/c23-14-2-1-3-15(9-14)32(30,31)29-20-10-19(26-11-24)18-8-13(4-5-16(18)20)21-17-6-7-25-22(17)28-12-27-21/h1-9,12,19-20,26,29H,10H2,(H,25,27,28)/t19-,20+/m0/s1

InChI Key

MLJSOTTYIVCEQO-VQTJNVASSA-N

Canonical SMILES

C1C(C2=C(C1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F

Isomeric SMILES

C1[C@H](C2=C([C@H]1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.